molecular formula C12H16OS B14122181 4-[(4-Methylphenyl)sulfanyl]oxane

4-[(4-Methylphenyl)sulfanyl]oxane

Katalognummer: B14122181
Molekulargewicht: 208.32 g/mol
InChI-Schlüssel: TWCQBBFLKDCKBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Methylphenyl)sulfanyl]oxane is a chemical compound with the molecular formula C11H14OS It is characterized by the presence of a sulfanyl group attached to an oxane ring, with a methylphenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)sulfanyl]oxane typically involves the reaction of 4-methylthiophenol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Methylphenyl)sulfanyl]oxane can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the oxane ring.

    Substitution: The methylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified oxane derivatives or desulfurized products.

    Substitution: Various substituted oxane derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-[(4-Methylphenyl)sulfanyl]oxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]oxane involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially disrupting their normal function. The oxane ring may also interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **4-[(4-Methylphenyl)sulfanyl]butane
  • **4-[(4-Methylphenyl)sulfanyl]pentane
  • **4-[(4-Methylphenyl)sulfanyl]hexane

Uniqueness

4-[(4-Methylphenyl)sulfanyl]oxane is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties compared to its analogs. The oxane ring can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H16OS

Molekulargewicht

208.32 g/mol

IUPAC-Name

4-(4-methylphenyl)sulfanyloxane

InChI

InChI=1S/C12H16OS/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-5,12H,6-9H2,1H3

InChI-Schlüssel

TWCQBBFLKDCKBX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SC2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.